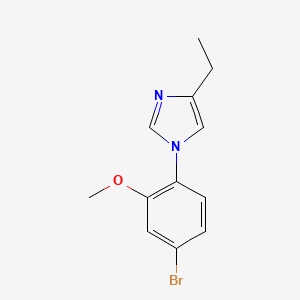
1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine” is a chemical compound that consists of 9 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It is a derivative of hydrazine, which is a type of organic compound.
Synthesis Analysis
The synthesis of similar compounds like 4-chlorophenyl hydrazine involves using 4-chloraniline as the initial raw material. The preparation method is capable of producing the hydrazine derivative after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is 10 to 35 DEG C and the PH value is 7 to 9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds like 4-chlorophenyl hydrazine include diazotization reaction, reduction reaction, and hydrolysis . The reduction reaction is particularly notable as it uses sodium metabisulfite as the reduction agent .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Researchers have synthesized a series of compounds through reactions involving phenyl hydrazine derivatives, which have shown moderate antimicrobial activity against bacterial and fungal strains. This includes the development of formazans, phenyl pyrazoline derivatives, and halogenated anilin-yl-substituted thiazolidin-4-one derivatives, highlighting the potential for designing new antimicrobial agents (Sah et al., 2014), (Shah & Patel, 2012), (Dinnimath et al., 2011).
Synthesis of Heterocyclic Compounds
- Another application area is the synthesis of heterocyclic compounds, such as thiochromeno pyrazoles and pyridazinone derivatives, through reactions with phenyl hydrazine derivatives. These studies offer routes to new organic materials with potential applications in pharmaceuticals and materials science (Gabbutt et al., 2000), (Hovakimyan et al., 2004).
Environmental and Biological Sensing
- Additionally, phenyl hydrazine derivatives have been utilized in the development of fluorescent probes for the detection of hydrazine in environmental water systems and biological samples, indicating the role of these compounds in environmental monitoring and bioanalysis (Zhu et al., 2019).
Antiviral Evaluations
- Research into the reactions of certain chloro-phenyl oxiranyl compounds with hydrazine derivatives has also been explored for potential antiviral applications, demonstrating the versatility of phenyl hydrazine derivatives in medicinal chemistry (Sayed & Ali, 2007).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
(2-chloro-5-hydrazinylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOLAQXYHBWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1639878-85-5 |
Source


|
| Record name | (2-chloro-5-hydrazinylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)